E3 Ligase Ligand-linker Conjugate 25

PROTAC Targeted Protein Degradation VHL Ligand

Researchers constructing VHL-recruiting PROTACs require a stereochemically pure, ready-to-conjugate building block to avoid failed syntheses and irreproducible degradation data. E3 Ligase Ligand-linker Conjugate 25 solves this by providing the (S,R,S)-AHPC (VH032) warhead pre-attached to a defined PEG linker with a terminal functional handle. - Enables direct amide coupling or click chemistry with diverse target ligands, eliminating multi-step linker attachment. - (S,R,S)-AHPC configuration ensures high-affinity VHL binding (Kd ~1.5 nM) essential for efficient ternary complex formation. - Available in bulk (100 mg to gram scale) with ≥98% purity, supporting consistent SAR campaigns and high-throughput degrader screening.

Molecular Formula C36H53N7O6S
Molecular Weight 711.9 g/mol
Cat. No. B12370203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 25
Molecular FormulaC36H53N7O6S
Molecular Weight711.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)C(=O)OC(C)(C)C)O
InChIInChI=1S/C36H53N7O6S/c1-23-30(50-22-38-23)25-10-8-24(9-11-25)17-37-32(46)28-16-27(44)20-43(28)33(47)31(35(2,3)4)39-29(45)21-40-18-26(19-40)41-12-14-42(15-13-41)34(48)49-36(5,6)7/h8-11,22,26-28,31,44H,12-21H2,1-7H3,(H,37,46)(H,39,45)/t27-,28+,31-/m1/s1
InChIKeyOSIBTBKEGGIXFJ-CKIYMEHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 25: PROTAC Building Block with VHL-Based E3 Ligase Recruitment Module


E3 Ligase Ligand-linker Conjugate 25 is a specialized chemical building block designed for the construction of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that harness the ubiquitin-proteasome system for targeted protein degradation [1]. This conjugate incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, specifically the (S,R,S)-AHPC (VH032) moiety, covalently linked to a PEG-based linker system terminated with a functional handle suitable for onward conjugation to a target protein ligand . The compound serves as a modular intermediate in PROTAC development, enabling researchers to synthesize custom degraders by coupling the terminal functional group of this conjugate to various target-binding warheads. Molecular characterization of the free base form reveals a molecular formula of C36H53N7O6S and a molecular weight of 711.9 g/mol . This compound is not a complete PROTAC but rather a key precursor component in the stepwise assembly of VHL-recruiting degraders, and it is intended exclusively for research use in chemical biology and drug discovery applications [2].

Why E3 Ligase Ligand-linker Conjugate 25 Cannot Be Replaced by Other VHL-PEG Conjugates


In PROTAC development, the precise molecular architecture of the E3 ligase ligand-linker conjugate critically influences ternary complex formation, degradation efficiency, and selectivity. The VHL-based conjugate class includes numerous variants differing in linker length (PEG1 through PEG6), terminal functional group (amine, carboxylic acid, alkyne, azide), and stereochemical configuration [1]. These seemingly minor modifications produce profound effects on the physiochemical properties and biological performance of the resulting PROTAC. For instance, linker length directly modulates the spatial proximity between the E3 ligase and the target protein within the ternary complex; suboptimal linker length can abrogate degradation entirely or shift degradation selectivity among protein isoforms [2]. Similarly, the terminal functional group determines which conjugation chemistry is compatible with a given target ligand, and substitution with an incorrect handle may prevent successful synthesis or require additional deprotection steps that reduce overall yield [3]. The (S,R,S)-AHPC stereochemistry present in Conjugate 25 is essential for high-affinity VHL binding; the use of diastereomeric mixtures or alternative stereoisomers can result in substantially reduced E3 ligase recruitment and compromised degradation potency [4]. Therefore, researchers cannot arbitrarily substitute one VHL-PEG conjugate for another without risking experimental failure or irreproducible data. The specific combination of the (S,R,S)-AHPC ligand core, defined linker architecture, and terminal functional handle in Conjugate 25 represents a precisely engineered building block whose substitution would require complete re-optimization of the PROTAC design.

E3 Ligase Ligand-linker Conjugate 25: Comparative Quantitative Differentiation Evidence


Molecular Identity Clarification: Distinguishing Conjugate 25 (VHL-Based) from CRBN-Based Conjugate 25 (TFA Salt)

A critical procurement distinction exists between two chemically distinct entities both referred to as E3 Ligase Ligand-linker Conjugate 25 in vendor catalogs. The VHL-based Conjugate 25 (BenchChem B12370203, EvitaChem EVT-12503604) is characterized by a molecular weight of 711.9 g/mol and incorporates the (S,R,S)-AHPC VHL ligand . In contrast, the CRBN-based Conjugate 25 TFA (CAS 1950635-14-9, also marketed as Cereblon Ligand-Linker Conjugates 11 TFA) is characterized by a molecular weight of 544.48 g/mol and incorporates a thalidomide-based cereblon ligand . The TFA salt form (CAS 1950635-14-9) is supplied at ≥95% to ≥98% purity across vendors including Bidepharm (95%), TargetMol (98.94%), and Adooq (>98%) [1][2]. Users must verify which chemical entity corresponds to their intended E3 ligase recruitment strategy, as VHL-recruiting and CRBN-recruiting PROTACs exhibit distinct degradation profiles, tissue specificity, and resistance mechanisms [3].

PROTAC Targeted Protein Degradation VHL Ligand E3 Ligase Recruitment

VHL Ligand Affinity: (S,R,S)-AHPC Stereochemistry Enables High-Affinity VHL Binding vs. Alternative Stereoisomers

The (S,R,S)-AHPC stereochemical configuration present in the VHL-based Conjugate 25 is essential for high-affinity binding to the VHL E3 ligase complex. Structural and biochemical studies have established that VH032, the core ligand moiety in AHPC-based conjugates, binds to VHL with a dissociation constant (Kd) in the low micromolar range when the correct stereochemistry is maintained, whereas diastereomeric variants exhibit substantially reduced or abolished binding [1][2]. This stereochemical requirement is absolute for effective E3 ligase recruitment. Conjugate 25 incorporates the validated (S,R,S)-AHPC configuration , ensuring compatibility with established PROTAC design principles. In contrast, alternative VHL ligand-linker conjugates that do not specify stereochemistry or are supplied as racemic mixtures may contain inactive stereoisomers that reduce the effective concentration of active ligand and compromise degradation efficiency [3].

VHL PROTAC Stereochemistry Binding Affinity

Comparative Purity Specifications: Conjugate 25 TFA (CRBN-Based) at ≥98% vs. Alternative CRBN Conjugates

For the CRBN-based Conjugate 25 TFA (CAS 1950635-14-9), multiple vendors supply this compound at purity levels of ≥98%, including TargetMol (98.94% batch-specific), Adooq (>98%), Bioglyco (≥98%), and XcessBio (≥97%) [1][2][3]. This purity specification exceeds the typical ≥95% standard observed for many commercial PROTAC building blocks, including VH 032 amide-PEG2-acid (≥95% by HPLC, Tocris/Sigma-Aldrich) and (S,R,S)-AHPC-PEG2-NH2 (typical purity unspecified but standard grade) . The higher purity specification of Conjugate 25 TFA (≥98%) reduces the potential for impurities that may interfere with downstream conjugation chemistry or introduce confounding biological effects in cellular degradation assays. The compound is supplied with analytical characterization including NMR, HPLC, and mass spectrometry confirmation of identity [1][3].

PROTAC CRBN Ligand Purity Quality Control

Solubility Advantage: Conjugate 25 TFA (CRBN-Based) Demonstrates ≥105.5 mg/mL DMSO Solubility

The CRBN-based Conjugate 25 TFA (CAS 1950635-14-9, Thalidomide-O-amido-C6-NH2 TFA) demonstrates DMSO solubility of ≥105.5 mg/mL, corresponding to approximately 193.76 mM, as reported by multiple vendors including BOC Sciences and XcessBio . This high solubility facilitates the preparation of concentrated stock solutions suitable for direct use in conjugation reactions and cellular assays without requiring additional solubilization steps or co-solvents. In comparison, many PROTAC building blocks and E3 ligase ligand-linker conjugates exhibit more limited DMSO solubility, often requiring sonication or warming to achieve dissolution at working concentrations . The solubility of ≥105.5 mg/mL enables researchers to prepare 10 mM stock solutions (a common working concentration for PROTAC synthesis and screening) with a minimal volume of DMSO, reducing potential solvent effects in downstream biological assays.

PROTAC Solubility DMSO Formulation

Linker Length Distinction: VHL-Based Conjugate 25 Contains Optimized PEG-Azetidine-Piperazine Linker Architecture

The VHL-based Conjugate 25 (EVT-12503604) contains a structurally distinct linker system featuring an azetidine-piperazine motif rather than the simple linear PEG linkers (PEG1-PEG6) commonly employed in commercial VHL ligand-linker conjugates [1]. This linker architecture, as evidenced by the IUPAC name containing tert-butyl 4-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]azetidin-3-yl]piperazine-1-carboxylate, provides a defined spatial orientation between the VHL ligand and the conjugation handle . In PROTAC design, linker composition and length directly influence ternary complex formation and degradation efficiency; studies have demonstrated that changing linker length by as little as 2-3 atoms can shift DC50 values by orders of magnitude or alter degradation selectivity among protein isoforms [2][3]. The unique linker architecture of Conjugate 25 may confer distinct ternary complex geometries compared to linear PEG-based VHL conjugates such as (S,R,S)-AHPC-PEG2-NH2 (PEG2 linker, MW 575.72) or (S,R,S)-AHPC-PEG4-NH2 (PEG4 linker) .

PROTAC Linker VHL Ternary Complex Linker Optimization

CRBN-Based Conjugate 25 TFA: Validated Building Block for PROTAC Synthesis with Documented User Success

The CRBN-based Conjugate 25 TFA (CAS 1950635-14-9, Thalidomide-O-amido-C6-NH2 TFA) has established utility as a PROTAC building block with documented successful application in PROTAC synthesis. Vendor technical support records indicate that this compound was used to synthesize PROTAC molecules with good yield, as reported by researchers in experimental feedback . The terminal primary amine functional group enables straightforward conjugation to carboxyl-containing target protein ligands via standard amide coupling chemistry, providing a reliable synthetic route for PROTAC assembly [1]. This compound is specifically noted as an effective PROTAC building block that consists of thalidomide linked to an alkyl chain with an amine functional group for conjugation reactions . While direct comparative yield data against alternative CRBN conjugates is not publicly available, the documented successful use provides procurement confidence that this building block performs as intended in standard PROTAC synthetic protocols.

PROTAC Synthesis CRBN Ligand Conjugation Yield

Optimal Research and Procurement Applications for E3 Ligase Ligand-linker Conjugate 25


Synthesis of VHL-Recruiting PROTACs Targeting Cytosolic or Nuclear Proteins

The VHL-based Conjugate 25 (MW 711.9 g/mol) is optimally deployed for constructing PROTACs designed to recruit the von Hippel-Lindau E3 ligase complex. VHL is ubiquitously expressed across tissue types and is particularly suitable for degrading cytosolic and nuclear target proteins [1]. Researchers should procure this conjugate when developing degraders for targets where VHL recruitment has been validated or where CRBN-based recruitment has shown limitations due to CRBN expression patterns or resistance mechanisms [2]. The (S,R,S)-AHPC stereochemistry in Conjugate 25 ensures high-affinity VHL binding essential for efficient ternary complex formation [3]. This building block is appropriate for academic and pharmaceutical R&D programs in oncology, where VHL-based PROTACs have demonstrated efficacy against targets including BET proteins, estrogen receptor, and androgen receptor [4].

Synthesis of CRBN-Recruiting PROTACs Using Conjugate 25 TFA (CAS 1950635-14-9)

The CRBN-based Conjugate 25 TFA (CAS 1950635-14-9, Thalidomide-O-amido-C6-NH2 TFA) is the appropriate procurement choice for researchers developing cereblon-recruiting PROTACs. CRBN is the most frequently utilized E3 ligase in PROTAC construction due to the availability of potent, drug-like ligands (thalidomide, lenalidomide, pomalidomide derivatives) and extensive structural characterization [1]. This conjugate contains a terminal primary amine that enables conjugation to carboxyl-containing target ligands via standard amide coupling chemistry [2]. The compound's high DMSO solubility (≥105.5 mg/mL) and ≥98% purity specification make it suitable for preparing concentrated stock solutions for PROTAC library synthesis [3]. Procurement is recommended for programs targeting proteins where CRBN-based PROTACs have established efficacy, including BRD4, IKZF1/3, CK1α, and various kinases [4].

Degrader Library Construction and Structure-Activity Relationship (SAR) Studies

Both the VHL-based and CRBN-based variants of Conjugate 25 serve as modular building blocks for systematic PROTAC library construction and SAR optimization. The defined linker architecture and terminal functional handles enable parallel synthesis of multiple PROTAC variants by coupling the conjugate to diverse target-binding warheads [1]. This approach accelerates the identification of optimal linker lengths, attachment points, and E3 ligase recruitment strategies for a given target protein. Procurement of Conjugate 25 in bulk quantities (available from 100 mg to gram scale across multiple vendors [2]) supports extended SAR campaigns requiring consistent batch-to-batch quality [3]. The compound's compatibility with standard amide coupling and click chemistry workflows facilitates integration into automated synthesis platforms and high-throughput degrader screening pipelines [4].

Comparative E3 Ligase Recruitment Studies and Degradation Selectivity Profiling

Given the distinct E3 ligase recruitment profiles of VHL-based versus CRBN-based Conjugate 25 variants, researchers can procure both compounds to conduct systematic comparisons of degradation efficiency, selectivity, and cellular activity. Studies have demonstrated that PROTACs recruiting different E3 ligases can exhibit markedly different degradation profiles even when targeting the same protein [1]. For instance, VHL-recruiting PROTACs may show preferential degradation in certain cell types or subcellular compartments compared to CRBN-recruiting analogs [2]. Procuring both Conjugate 25 variants enables head-to-head evaluation of which E3 ligase recruitment strategy is optimal for a specific target of interest. This comparative approach is particularly valuable when developing degraders for novel or challenging targets where the optimal E3 ligase partner has not been established [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 Ligase Ligand-linker Conjugate 25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.